2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13863720
InChI: InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+
SMILES: CC(=CCO)CCC=C(C)COCC#C
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-

CAS No.:

Cat. No.: VC13863720

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- -

Specification

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name (2E,6E)-3,7-dimethyl-8-prop-2-ynoxyocta-2,6-dien-1-ol
Standard InChI InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+
Standard InChI Key WWMCHUKROQKBLP-SWZPTJTJSA-N
Isomeric SMILES C/C(=C\CO)/CC/C=C(\C)/COCC#C
SMILES CC(=CCO)CCC=C(C)COCC#C
Canonical SMILES CC(=CCO)CCC=C(C)COCC#C

Introduction

Nomenclature and Structural Identification

Systematic IUPAC Name

The systematic name 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- delineates the compound’s backbone and substituents:

  • Parent chain: An 8-carbon octadienol (C₈) with double bonds at positions 2 and 6.

  • Substituents:

    • Methyl groups at C3 and C7.

    • A propynyloxy (–O–CH₂–C≡CH) group at C8.

  • Stereochemistry: The (E,E) designation indicates trans configurations for both double bonds .

Molecular Formula and Weight

The molecular formula is deduced as C₁₃H₂₀O₂, derived from:

  • Octadienol backbone (C₈H₁₂O).

  • Two methyl groups (+2C, +6H).

  • Propynyloxy group (+C₃H₃O).
    This yields a molecular weight of 208.30 g/mol, consistent with analogous terpenoid ethers .

Structural and Stereochemical Features

Backbone Conformation

The (E,E) configuration imposes a planar geometry on the 2,6-octadienol backbone, with substituents on opposite sides of each double bond. This stereochemistry influences intermolecular interactions, as seen in related compounds like nerol (cis-3,7-dimethyl-2,6-octadien-1-ol) .

Functional Group Reactivity

  • Propargyl Ether: The –O–CH₂–C≡CH group introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) or polymerization .

  • Alcohol Group: The primary alcohol at C1 may undergo esterification or oxidation, akin to neryl propionate .

Comparative Stereochemical Analysis

Compared to nerol’s (Z)-configuration , the (E,E) geometry in this compound likely reduces steric hindrance between methyl groups, potentially enhancing thermal stability.

Synthesis Pathways

Proposed Synthetic Route

While no direct synthesis is documented, a plausible pathway involves:

  • Etherification: Reacting 3,7-dimethyl-8-hydroxy-2,6-octadien-1-ol (hypothetical precursor) with propargyl bromide under basic conditions, as demonstrated in analogous propynyloxymethyl syntheses .

  • Stereochemical Control: Use of transition-metal catalysts to ensure (E,E) selectivity during double-bond formation .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at C8 without affecting double bonds.

  • Alkyne Stability: Propargyl ethers are prone to polymerization under acidic or high-temperature conditions .

Physicochemical Properties

Predicted Physical Properties

PropertyValue/DescriptionBasis for Estimation
Boiling Point~250–270°CSimilar to neryl propionate
SolubilityLow in water; soluble in organic solventsAlkyne and alkyl groups
Density0.95–1.02 g/cm³Terpenoid derivatives

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O–H stretch), ~2100 cm⁻¹ (C≡C stretch), and 1650 cm⁻¹ (C=C stretches) .

  • NMR: Expected signals include a triplet for the propargyl CH₂ (δ 4.1–4.3 ppm) and doublets for the (E,E) double bonds (δ 5.1–5.8 ppm) .

Chemical Reactivity and Stability

Reactivity of the Alkyne Group

The propynyloxy moiety may participate in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forming triazole linkages for polymer cross-linking .

  • Hydrogenation: Selective reduction to a propyl ether under Lindlar catalyst conditions .

Oxidation of the Alcohol Group

The primary alcohol can oxidize to a carboxylic acid or form esters, as seen in neryl propionate synthesis .

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